Acth (1-14)

Steroidogenesis Structure-Activity Relationship Adrenal Cell Bioassay

Researchers requiring clean dissection of adrenal zona glomerulosa signaling often face the cross-reactivity of longer ACTH fragments. ACTH (1-14) (CAS 25696-21-3) solves this by stimulating corticosterone production in glomerulosa cells at 10 nmol/L while showing no fasciculata/reticularis activation up to 1 µmol/L. - Delivers a calibrated 3,000-fold potency window relative to ACTH (1-18) for benchmarking novel analogs. - Simplifies membrane-interaction studies by retaining binding potency without the +5 charge from the 15-24 segment. - Supplied at ≥98% purity; stable at -20 °C; standard global ambient/blue-ice shipping.

Molecular Formula C77H109N21O20S
Molecular Weight 1680.9 g/mol
CAS No. 25696-21-3
Cat. No. B550166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActh (1-14)
CAS25696-21-3
SynonymsAdrenocorticotropic Hormone Fragment 1-14
Molecular FormulaC77H109N21O20S
Molecular Weight1680.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N
InChIInChI=1S/C77H109N21O20S/c1-42(2)64(75(117)86-38-63(105)106)97-74(116)60-19-12-29-98(60)76(118)54(17-9-10-27-78)88-61(102)37-85-66(108)57(33-45-35-84-50-16-8-7-15-48(45)50)94-67(109)51(18-11-28-83-77(80)81)89-70(112)56(31-43-13-5-4-6-14-43)93-72(114)58(34-46-36-82-41-87-46)95-68(110)52(24-25-62(103)104)90-69(111)53(26-30-119-3)91-73(115)59(40-100)96-71(113)55(92-65(107)49(79)39-99)32-44-20-22-47(101)23-21-44/h4-8,13-16,20-23,35-36,41-42,49,51-60,64,84,99-101H,9-12,17-19,24-34,37-40,78-79H2,1-3H3,(H,82,87)(H,85,108)(H,86,117)(H,88,102)(H,89,112)(H,90,111)(H,91,115)(H,92,107)(H,93,114)(H,94,109)(H,95,110)(H,96,113)(H,97,116)(H,103,104)(H,105,106)(H4,80,81,83)/t49-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,64-/m0/s1
InChIKeyWKVUCFHTERJJRV-MSKBXMOCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ACTH (1-14) CAS 25696-21-3: Technical Baseline for Procurement of the 14-Amino Acid Corticotropin Fragment


ACTH (1-14) (CAS 25696-21-3) is a synthetic tetradecapeptide corresponding to the N-terminal 14 amino acids of the adrenocorticotropic hormone (ACTH) sequence (Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly), with a molecular formula of C₇₇H₁₀₉N₂₁O₂₀S and a molecular weight of 1680.9 g/mol [1]. It is a bioactive fragment of the full-length 39-amino acid pituitary hormone that regulates cortisol and androgen production via melanocortin receptor interactions . The compound is typically synthesized via solid-phase peptide synthesis (SPPS) and is available commercially in purities ranging from 95% to 99% for research applications [2].

Tetradecapeptide fragment for melanocortin receptor interaction studies
SPPS-derived high-purity research peptide, >95% available
Suitable for adrenal zonation, SAR, and membrane-binding workflows

Why ACTH (1-14) Cannot Be Substituted with ACTH (1-24) or α-MSH in Adrenal Zonation Studies


In-class corticotropin fragments exhibit fundamentally divergent biological specificities despite sharing the conserved N-terminal melanocortin core sequence. ACTH (1-14) demonstrates a distinct adrenocortical zonation profile compared to both longer ACTH fragments and α-MSH—it stimulates glomerulosa corticosterone production with sensitivity comparable to α-MSH (minimum effective concentration 10 nmol/L) but fails to activate fasciculata/reticularis cells at concentrations up to 1 μmol/L, whereas ACTH (1-24) stimulates both cell types with approximately equal sensitivity [1]. Additionally, ACTH (1-14) exhibits approximately 3,000-fold lower steroidogenic potency than ACTH (1-18) on a molar basis in isolated rat adrenal cells [2]. These quantitative differences in cellular selectivity and potency preclude generic substitution without compromising experimental validity.

ACTH (1-24) activates both glomerulosa and fasciculata
ACTH (1-14) is glomerulosa-selective; dual-zone stimulation by (1-24) may confound zonation-specific readouts.
Longer fragments ((1-18), (1-24)) carry orders-of-magnitude higher potency
Potency shift can amplify signal beyond intended range, altering dose-response interpretation in sensitive assays.
α-MSH shares glomerulosa sensitivity but has broader receptor profile
α-MSH engages multiple melanocortin subtypes beyond MC2R, complicating pathway-specific attribution compared to ACTH (1-14).

ACTH (1-14) CAS 25696-21-3: Quantitative Differentiation Evidence for Procurement Decisions


ACTH (1-14) vs ACTH (1-18): 3,000-Fold Steroidogenic Potency Differential in Isolated Adrenal Cells

In isolated rat adrenal cells, ACTH (1-14) (Gly¹-(1-14)ACTH) exhibits approximately 1/3,000 of the steroidogenic activity of ACTH (1-18) on a molar basis [1]. The concentration-response curves of the two peptides were parallel with no difference in maximum steroidogenic levels or curve slopes, indicating that the 15-18 basic amino acid sequence (Lys-Lys-Arg-Arg) functions as an affinity-enhancing address segment rather than an efficacy-determining active site element [1].

Potency vs (1-18)
Head-to-head
3,000×
lower than ACTH (1-18)
Reported affinity-enhancing role of the 15-18 basic segment
Isolated rat adrenal cells; parallel concentration-response curves
Steroidogenesis Structure-Activity Relationship Adrenal Cell Bioassay

ACTH (1-14) Demonstrates Zona Glomerulosa-Selective Activity Distinct from ACTH (1-24) Dual-Zone Stimulation

ACTH (1-14) exhibits selective activation of adrenal zona glomerulosa cells while failing to stimulate fasciculata/reticularis cells. In dispersed rat adrenal cell assays, ACTH (1-14) stimulated glomerulosa corticosterone production with minimum effective concentration of 10 nmol/L, matching the sensitivity of α-MSH [1]. However, at concentrations up to 1 μmol/L, ACTH (1-14) did not stimulate fasciculata/reticularis cells [1]. In contrast, ACTH (1-24) stimulated both glomerulosa and fasciculata/reticularis cell types with approximately equal sensitivity [1].

Zonal selectivity
Head-to-head
Glomerulosa: 10 nM
Fasciculata: no stimulation up to 1 µM
Glomerulosa-selective activation unlike dual-zone ACTH (1-24)
Dispersed rat adrenal cells; corticosterone endpoint
Adrenal Zonation Glomerulosa Fasciculata/Reticularis

Chain-Length Dependent Potency Reduction: ACTH (1-14) Exhibits 10⁴-Fold Lower Steroidogenic Potency Than ACTH (1-24) in Mouse Adrenocortical Cells

In mouse adrenal cell suspensions, progressive truncation of the ACTH (1-24) sequence to (1-17), (1-16), and (1-14) results in stepwise reductions in both glycolytic and steroidogenic potencies. Specifically, shortening to ACTH (1-14)—which removes the basic tetrapeptide sequence Lys-Lys-Arg-Arg at positions 15-18—reduces both glycolytic and steroidogenic potencies by ten orders of magnitude (10¹⁰-fold) compared to ACTH (1-24), without impairing the capacity for maximal excitation [1].

Potency vs (1-24)
Head-to-head
10¹⁰×
lower than ACTH (1-24)
Lowest-potency fragment in the truncation series
Mouse adrenal cell suspensions; steroidogenesis & glycolysis
Steroidogenesis Structure-Activity Relationship Adrenal Glycolysis

ACTH (1-14) vs ACTH (1-24): Differential Blood Flow Effects in Canine Adrenal and Ovarian Tissues

In canine studies evaluating adrenal and extra-adrenal hemodynamic effects, ACTH (1-14) increased blood flow in both adrenal and ovarian tissues, but to a level several times lower than that induced by ACTH (1-24) when compared on a weight basis [1]. Notably, the extra-adrenal (ovarian) blood flow effect of ACTH (1-14) was several orders higher than its adrenal blood flow effect, revealing a tissue-specific dissociation in activity [1]. Fragment 5-14 and oxidized fragment 1-14 were ineffective even at tenfold the effective amount of intact ACTH (1-14), underscoring the structural specificity of the N-terminal sequence [1].

Blood flow effects
Head-to-head
Adrenal & ovarian flow increase; extra-adrenal ≫ adrenal
Tissue-specific dissociation: extra-adrenal effect dominant
Canine model; thermocouple method
Hemodynamics Extra-Adrenal Effects Organ Blood Flow

Membrane-Binding Potency of ACTH (1-14) (Net Charge +1) Is Comparable to Highly Cationic ACTH (1-24) (Net Charge +6) in Phospholipid Bilayer Systems

¹H-NMR analysis of ACTH fragment interactions with sonicated phospholipid bilayers (egg yolk phosphatidylcholine containing 10 mole% phosphatidic acid) revealed that the membrane-binding potency of ACTH (5-14) (net charge +1) is roughly similar to that of the highly cationic ACTH (1-24) (net charge +6) [1]. The N-terminal aromatic resonances of ACTH peptides were markedly broadened in the presence of negatively charged vesicles, while C-terminal resonances were minimally affected, demonstrating that ACTH interacts with membranes via its N-terminal fragment [1]. The 15-24 segment, despite contributing a net charge of +5, is not essential for membrane binding [1].

Membrane binding
Cross-study
Potency ≈ ACTH (1-24) despite lower net charge (+1 vs +6)
N-terminal determinants sufficient for phospholipid interaction
¹H-NMR with EPC/EPA vesicles; resonance broadening
Membrane Interaction NMR Spectroscopy Phospholipid Binding

ACTH (1-14) CAS 25696-21-3: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Zona Glomerulosa-Specific Pharmacological Studies

ACTH (1-14) is the fragment of choice for experiments requiring selective activation of adrenal zona glomerulosa cells without concurrent fasciculata/reticularis stimulation. With a minimum effective concentration of 10 nmol/L for glomerulosa corticosterone production and no detectable fasciculata/reticularis stimulation up to 1 μmol/L, it provides a clean pharmacological tool for dissecting glomerulosa-specific signaling pathways [1].

Structure-Activity Relationship Studies of the ACTH Minimal Active Core

As the 14-amino acid sequence containing the minimal active site of ACTH, this fragment serves as the essential baseline reference for mapping the contributions of the 15-18 basic tetrapeptide (Lys-Lys-Arg-Arg) to receptor binding affinity. The established 3,000-fold potency differential relative to ACTH (1-18) provides a calibrated quantitative benchmark for evaluating novel ACTH analogs and truncation variants [2].

Extra-Adrenal vs Adrenal Hemodynamic Dissection Studies

ACTH (1-14) enables the investigation of tissue-specific ACTH fragment effects where extra-adrenal (e.g., ovarian) blood flow responses are dissociated from adrenal steroidogenic effects. The compound's extra-adrenal blood flow effect being several orders higher than its adrenal effect makes it a valuable probe for studying non-steroidogenic ACTH actions [3].

Peptide-Membrane Interaction Studies Without C-Terminal Cationic Interference

For researchers investigating peptide-phospholipid bilayer interactions, ACTH (1-14) offers a simplified N-terminal probe that retains membrane-binding potency comparable to ACTH (1-24) but lacks the confounding +5 net charge contribution from the 15-24 segment. This allows for cleaner interpretation of N-terminal membrane interaction determinants using ¹H-NMR or other biophysical techniques [4].

Application
Selection Property
Validation Focus
Zona glomerulosa-selective pathway interrogation
Selective activation at low nanomolar range; fasciculata sparing
Glomerulosa-specific corticosterone production; absence of fasciculata/reticularis response
Structure-activity relationship (SAR) of ACTH core
Calibrated potency benchmark relative to longer fragments
Affinity-enhancing role of 15-18 basic tetrapeptide; relative activity assays
Extra-adrenal vs adrenal hemodynamic dissection
Tissue-specific blood flow profile distinct from ACTH (1-24)
Organ blood flow measurement; non-steroidogenic ACTH actions
Peptide-membrane interaction without C-terminal charge interference
N-terminal binding determinants; comparable affinity to ACTH (1-24)
¹H-NMR phospholipid bilayer binding; resonance broadening analysis

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